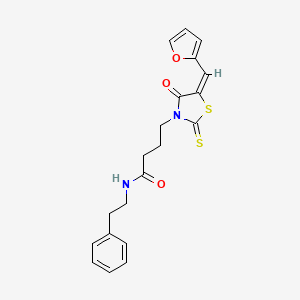

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylbutanamide

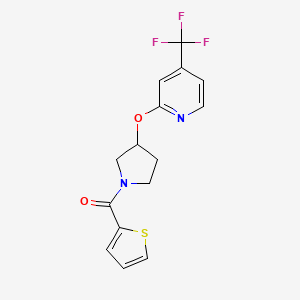

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

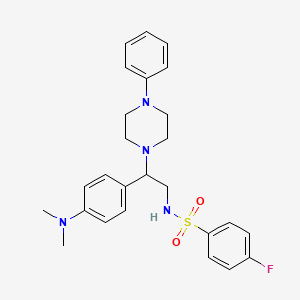

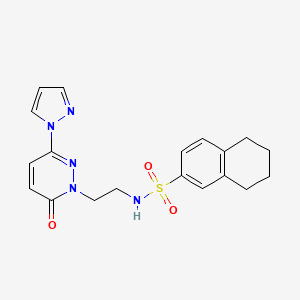

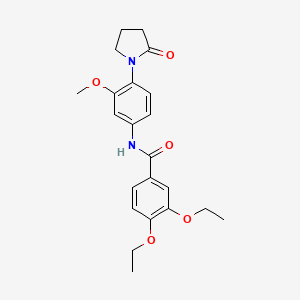

The compound appears to contain a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. This ring consists of four carbon atoms and one oxygen . It also contains a thiazolidine ring, which is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms. The presence of the phenethyl group suggests a structure derived from phenethylamine, a basic compound that often serves as a backbone for various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a furan ring, a thiazolidine ring, and a phenethyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan ring, for example, might undergo electrophilic substitution or could be opened in the presence of strong acids or bases .Scientific Research Applications

Anticancer and Antiangiogenic Effects

Synthesis and Anticancer Activity : Derivatives of thioxothiazolidin-4-one, including structures related to "(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylbutanamide", have been synthesized and shown to possess significant anticancer activity. These compounds inhibited tumor growth and tumor-induced angiogenesis in a mouse model, suggesting their potential as anticancer therapies with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Cytotoxicity and Induction of Apoptosis : In another study, similar derivatives demonstrated moderate to strong antiproliferative activity in human leukemia cell lines, indicating the role of electron-donating groups on the thiazolidinone moiety for anticancer properties. Some compounds showed potent anticancer activity, further supporting the potential of these derivatives in cancer treatment (Chandrappa et al., 2009).

Antifibrotic and Anticancer Actions

- A series of amino(imino)thiazolidinone derivatives were synthesized and evaluated for their antifibrotic and anticancer activities. These studies identified compounds with significant antifibrotic activity that did not scavenge superoxide radicals, suggesting their potential use in treating fibrotic diseases. Some derivatives displayed high antifibrotic activity levels comparable to known antifibrotic drugs without possessing anticancer effects, highlighting their specificity and potential therapeutic applications (Kaminskyy et al., 2016).

Other Therapeutic Effects

- Phosphoinositide 3-Kinase (PI3K) Inhibition : Furan-2-ylmethylene thiazolidinediones, closely related to the query compound, have been identified as potent and selective inhibitors of PI3Kgamma, a class I PI3K. These inhibitors are promising for treating inflammatory and autoimmune diseases due to their selective inhibition of PI3K-mediated cellular effects. This suggests the versatility of these derivatives in targeting different biochemical pathways for therapeutic purposes (Pomel et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c23-18(21-11-10-15-6-2-1-3-7-15)9-4-12-22-19(24)17(27-20(22)26)14-16-8-5-13-25-16/h1-3,5-8,13-14H,4,9-12H2,(H,21,23)/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHLAKGUFLWWEU-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(difluoromethoxy)benzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2665223.png)

![N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2665235.png)

![2-[(4-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2665241.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665242.png)